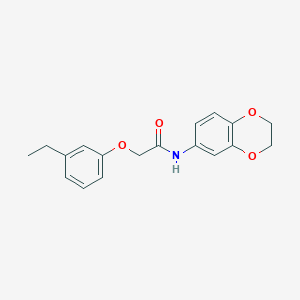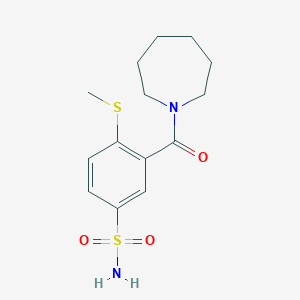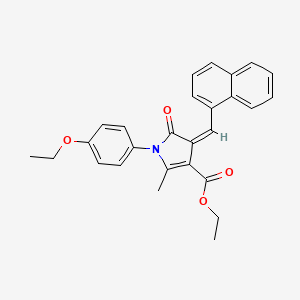
1,4-bis(allyloxy)-5,5,6,6-tetramethyl-2,3-piperazinedione
描述
1,4-bis(allyloxy)-5,5,6,6-tetramethyl-2,3-piperazinedione, also known as BATO, is a chemical compound that has gained significant interest in the field of scientific research due to its potential applications in various fields. This compound is a piperazinedione derivative that has two allyloxy groups attached to its backbone, which makes it a highly reactive molecule.
科学研究应用
1,4-bis(allyloxy)-5,5,6,6-tetramethyl-2,3-piperazinedione has been used in several scientific research applications due to its unique chemical properties. One of the primary applications of 1,4-bis(allyloxy)-5,5,6,6-tetramethyl-2,3-piperazinedione is as a crosslinking agent for polymer networks. 1,4-bis(allyloxy)-5,5,6,6-tetramethyl-2,3-piperazinedione can react with various polymers, such as polyethylene glycol, to form a crosslinked network that can be used in various biomedical applications, such as tissue engineering and drug delivery.
Another application of 1,4-bis(allyloxy)-5,5,6,6-tetramethyl-2,3-piperazinedione is as a fluorescent probe for sensing metal ions. 1,4-bis(allyloxy)-5,5,6,6-tetramethyl-2,3-piperazinedione can selectively bind to metal ions, such as copper and iron, and emit fluorescence, which can be used to detect the presence of these ions in biological samples.
作用机制
The mechanism of action of 1,4-bis(allyloxy)-5,5,6,6-tetramethyl-2,3-piperazinedione is not well understood, but it is believed to involve the formation of covalent bonds with other molecules. 1,4-bis(allyloxy)-5,5,6,6-tetramethyl-2,3-piperazinedione can react with various functional groups, such as hydroxyl and amine groups, to form stable adducts. This reactivity makes 1,4-bis(allyloxy)-5,5,6,6-tetramethyl-2,3-piperazinedione a useful crosslinking agent for polymer networks and a potential tool for chemical modification of biomolecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,4-bis(allyloxy)-5,5,6,6-tetramethyl-2,3-piperazinedione are not well studied, but it is believed to be relatively non-toxic and biocompatible. 1,4-bis(allyloxy)-5,5,6,6-tetramethyl-2,3-piperazinedione has been used in several in vitro and in vivo studies without any significant adverse effects. However, more studies are needed to fully understand the safety profile of 1,4-bis(allyloxy)-5,5,6,6-tetramethyl-2,3-piperazinedione.
实验室实验的优点和局限性
One of the primary advantages of using 1,4-bis(allyloxy)-5,5,6,6-tetramethyl-2,3-piperazinedione in lab experiments is its high reactivity and selectivity. 1,4-bis(allyloxy)-5,5,6,6-tetramethyl-2,3-piperazinedione can react with various functional groups, such as hydroxyl and amine groups, to form stable adducts. This reactivity makes 1,4-bis(allyloxy)-5,5,6,6-tetramethyl-2,3-piperazinedione a useful crosslinking agent for polymer networks and a potential tool for chemical modification of biomolecules.
However, one of the limitations of using 1,4-bis(allyloxy)-5,5,6,6-tetramethyl-2,3-piperazinedione is its low solubility in water, which can make it challenging to work with in aqueous environments. Additionally, the synthesis of 1,4-bis(allyloxy)-5,5,6,6-tetramethyl-2,3-piperazinedione can be challenging, and the yield and purity of the product can be variable.
未来方向
There are several potential future directions for research on 1,4-bis(allyloxy)-5,5,6,6-tetramethyl-2,3-piperazinedione. One area of interest is the use of 1,4-bis(allyloxy)-5,5,6,6-tetramethyl-2,3-piperazinedione as a crosslinking agent for 3D printing of tissue engineering scaffolds. 1,4-bis(allyloxy)-5,5,6,6-tetramethyl-2,3-piperazinedione can react with various polymers to form a crosslinked network that can be used to create complex 3D structures.
Another area of interest is the use of 1,4-bis(allyloxy)-5,5,6,6-tetramethyl-2,3-piperazinedione as a fluorescent probe for sensing metal ions in biological samples. 1,4-bis(allyloxy)-5,5,6,6-tetramethyl-2,3-piperazinedione can selectively bind to metal ions, such as copper and iron, and emit fluorescence, which can be used to detect the presence of these ions in biological samples.
Finally, 1,4-bis(allyloxy)-5,5,6,6-tetramethyl-2,3-piperazinedione has potential applications in drug delivery. 1,4-bis(allyloxy)-5,5,6,6-tetramethyl-2,3-piperazinedione can be used to crosslink various polymers to form drug delivery vehicles that can release drugs in a controlled manner. Further research is needed to fully understand the potential of 1,4-bis(allyloxy)-5,5,6,6-tetramethyl-2,3-piperazinedione in drug delivery applications.
Conclusion:
In conclusion, 1,4-bis(allyloxy)-5,5,6,6-tetramethyl-2,3-piperazinedione is a chemical compound that has gained significant interest in the field of scientific research due to its unique chemical properties. 1,4-bis(allyloxy)-5,5,6,6-tetramethyl-2,3-piperazinedione has potential applications in various fields, such as tissue engineering, metal ion sensing, and drug delivery. Further research is needed to fully understand the potential of 1,4-bis(allyloxy)-5,5,6,6-tetramethyl-2,3-piperazinedione in these applications.
属性
IUPAC Name |
5,5,6,6-tetramethyl-1,4-bis(prop-2-enoxy)piperazine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-7-9-19-15-11(17)12(18)16(20-10-8-2)14(5,6)13(15,3)4/h7-8H,1-2,9-10H2,3-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBPDIKCTNKSPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(C(=O)C(=O)N1OCC=C)OCC=C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl 4-[(4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoate](/img/structure/B4820053.png)
![N-{5-[1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}-2-methoxyacetamide](/img/structure/B4820063.png)
![methyl 5-ethyl-2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4820068.png)
![7-methoxy-N-[4-(4-morpholinyl)benzyl]-1-benzofuran-2-carboxamide](/img/structure/B4820076.png)

![N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4820088.png)
![2-(1-piperidinylmethyl)-6,7,8,9-tetrahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4820091.png)

![2-(5-bromo-2-hydroxybenzoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4820106.png)
![ethyl 2-[(2-chlorobenzoyl)(cyclopropyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4820113.png)

![1-(3-methoxyphenyl)-N-methyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4820137.png)
![N-[(allylamino)carbonothioyl]-2-fluorobenzamide](/img/structure/B4820142.png)